1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid
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Overview
Description
1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a fluorinated methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 3-fluoro-2-methylstyrene, using a carbenoid reagent like diazomethane or a metal-catalyzed reaction with a diazo compound. The reaction typically requires a catalyst, such as rhodium or copper, and is conducted under controlled temperature and pressure conditions to ensure the formation of the cyclopropane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and continuous flow reactors to enhance yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or anhydrides, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under elevated temperatures.
Major Products:
Oxidation: Esters, anhydrides, and carboxylate salts.
Reduction: Alcohols, aldehydes, and hydrocarbons.
Substitution: Phenyl derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3-fluoro-2-methylphenyl)cyclopropanecarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring can confer rigidity to the molecule, influencing its binding affinity and specificity. The fluorine atom can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid can be compared with other cyclopropane-containing carboxylic acids, such as:
1-(2-Methylphenyl)cyclopropanecarboxylic acid: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
1-(4-Fluorophenyl)cyclopropanecarboxylic acid: Has the fluorine atom in a different position, affecting its electronic properties and interactions with molecular targets.
1-(3-Chloro-2-methylphenyl)cyclopropanecarboxylic acid: Contains a chlorine atom instead of fluorine, which can alter its chemical and biological properties.
Properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-7-8(3-2-4-9(7)12)11(5-6-11)10(13)14/h2-4H,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVUQVNVVKDIQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314665-69-4 |
Source
|
Record name | 1-(3-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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